Acetyltylophoroside

anti-allergic steroidal glycoside basophil serotonin release

Acetyltylophoroside (CAS 135247-54-0) is a monoacetylated steroidal glycoside isolated from Tylophora sylvatica (Asclepiadaceae), structurally characterized by 2D NMR as a C48H72O22 framework bearing three sugar units linked through a rare vinyl ether at the C-3 position. It is the rainy-season glycoside variant, biosynthetically distinct from the dry-season form tylophoroside.

Molecular Formula C10H5ClF3NO
Molecular Weight 1043.1 g/mol
CAS No. 135247-54-0
Cat. No. B236201
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAcetyltylophoroside
CAS135247-54-0
Synonymsacetyltylophoroside
Molecular FormulaC10H5ClF3NO
Molecular Weight1043.1 g/mol
Structural Identifiers
SMILESCC1C(C(CC(O1)OC2=CCC3(C4CCC(C(C4CC(C3C2OC(=O)C)OC(=O)C)OC(=O)C)(C)C5=CC(=O)OC5(C)OC)C)OC)OC6C(C(C(C(O6)C)OC7C(C(C(C(O7)CO)O)O)O)OC)OC(=O)C
InChIInChI=1S/C50H74O23/c1-21-40(71-47-44(67-25(5)54)43(61-11)41(22(2)64-47)72-46-39(59)38(58)37(57)32(20-51)70-46)31(60-10)18-35(63-21)69-29-14-16-48(7)28-13-15-49(8,33-19-34(56)73-50(33,9)62-12)45(68-26(6)55)27(28)17-30(65-23(3)52)36(48)42(29)66-24(4)53/h14,19,21-22,27-28,30-32,35-47,51,57-59H,13,15-18,20H2,1-12H3/t21-,22-,27+,28-,30-,31-,32+,35-,36-,37+,38-,39+,40+,41+,42-,43+,44+,45+,46-,47-,48+,49+,50-/m0/s1
InChIKeyFSCPZINTFYRQQD-SDGPZJJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Acetyltylophoroside (CAS 135247-54-0): A Seasonal Steroidal Glycoside with Measurable Anti-Allergic and Na+/K+-ATPase Activity for Targeted Research Procurement


Acetyltylophoroside (CAS 135247-54-0) is a monoacetylated steroidal glycoside isolated from Tylophora sylvatica (Asclepiadaceae), structurally characterized by 2D NMR as a C48H72O22 framework bearing three sugar units linked through a rare vinyl ether at the C-3 position [1]. It is the rainy-season glycoside variant, biosynthetically distinct from the dry-season form tylophoroside [2]. This compound has documented cardiotonic activity, and its aglycone tylogenin displays quantifiable anti-allergic potency [1][3]. Additionally, acetyltylophoroside inhibits Na+/K+-ATPase via a structural paradigm that diverges from classical cardiac glycosides [4].

Assay context Steroidal glycoside scaffold for anti-allergic BDSR assay studies
Mechanism Non-classical Na+/K+-ATPase inhibition research (structurally distinct from cardiac glycosides)
Identity Rainy-season biosynthetic variant for phytochemical authentication and seasonal profiling

Why Acetyltylophoroside Cannot Be Replaced by Tylophoroside, Tylogenin, or Dexamethasone in Research Protocols


Tylophora sylvatica-derived steroidal glycosides exhibit compound-specific pharmacological profiles that preclude simple substitution. Acetyltylophoroside (rainy-season monoacetate) differs structurally from tylophoroside (dry-season non-acetylated form), and both glycosides show markedly weaker anti-allergic potency than their aglycone tylogenin in the BDSR assay (>8-fold), while displaying only minimal activity in the human LDHR model where tylogenin reaches IC50 49 µM [1]. Furthermore, the Na+/K+-ATPase inhibition mechanism of acetyltylophoroside is structurally non-overlapping with that of ouabain-class cardiac glycosides, despite shared enzyme targeting [2]. These assay-specific and target-engagement differences make blanket interoperability scientifically invalid and potentially confounding in pharmacological studies.

vs. Tylophoroside
Dry-season non-acetylated form differs in seasonal origin and acetylation status; structural mismatch may limit interchangeability.
vs. Tylogenin
Aglycone may show markedly different anti-allergic assay response and human LDHR profile; potency and target engagement may not transfer.
vs. Dexamethasone
Corticosteroid acts through a distinct anti-inflammatory pathway; substitution may confound steroidal glycoside-specific mechanistic studies.

Quantitative Differentiation of Acetyltylophoroside: Head-to-Head IC50, Mechanistic, Biosynthetic, and Structural Evidence


Anti-Allergic Potency in Rabbit Basophil-Dependent Serotonin Release (BDSR) Assay: Acetyltylophoroside vs. Tylogenin and Dexamethasone

In the IgE-induced rabbit basophil-dependent serotonin release (BDSR) assay, acetyltylophoroside inhibited mediator release with a geometric mean IC50 of 331 µM. This potency was approximately 8.5-fold lower than that of its aglycone tylogenin (IC50 39 µM) and 2.75-fold higher than that of the corticosteroid dexamethasone (IC50 912 µM). All pairwise differences were statistically significant (P<0.05) [1].

BDSR Anti-Allergic IC50
Head-to-head
IC50 331 µM (vs. Tylogenin 39 µM, Dexamethasone 912 µM)
Supports anti-allergic assay compound selection context
BDSR assay; geometric mean; pairwise P<0.05 (Refs-1)
anti-allergic steroidal glycoside basophil serotonin release

Na+/K+-ATPase Inhibition via a Non-Cardiac Glycoside Structural Mechanism

Acetyltylophoroside (AcT) inhibits Na+/K+-ATPase activity despite possessing a core steroid framework that is topologically distinct from the classical cardiac glycosides (CGs) such as ouabain and digoxin. Computational superposition of the lowest-energy conformations of AcT with X-ray conformations of CGs produced a receptor-interaction model that rationalizes non-classical inhibition, differentiating AcT from typical CG pharmacophores [1]. Quantitative IC50 values for AcT in the Na+/K+-ATPase assay are not reported in the available literature; thus, this evidence remains a class-level mechanistic differentiation.

Na+/K+-ATPase Inhibition
Class-level inference
Confirmed inhibitor; mechanism diverges from cardiac glycosides (no quantitative IC50 reported)
May support non-classical enzyme inhibition research
Quantitative data not published; verify in target assay
Na+/K+-ATPase cardiac glycoside alternative steroidal glycoside enzyme inhibition

Seasonal Biosynthetic Variant Identity: Acetyltylophoroside is the Rainy-Season Glycoside, Distinguishing It from Dry-Season Tylophoroside

The plant Tylophora sylvatica produces two mutually exclusive steroidal glycosides depending on seasonal conditions: acetyltylophoroside accumulates during the rainy season, while tylophoroside is the dry-season form [1][2]. This seasonal biosynthetic dichotomy is documented in both the primary pharmacological literature and authoritative MeSH annotations [1][2]. Qualitative TLC and HPLC retention time differences further distinguish the two forms in natural extracts.

Seasonal Identity
Source review
Rainy-season monoacetate glycoside vs. dry-season tylophoroside
Seasonal sourcing and identity verification context
Harvest timing directly affects compound identity
seasonal glycoside biosynthesis Tylophora sylvatica phytochemistry natural product identity

Structural Identity Verification: 2D NMR Spectroscopic Fingerprint Unambiguously Differentiates Acetyltylophoroside from Tylophoroside

The complete structure of acetyltylophoroside was solved using a suite of 2D NMR experiments (COSY, HMBC, ROESY), revealing a C48H72O22 framework with three sugar units attached through a rare vinyl ether linkage at the C-3 position of a degraded steroid aglycone bearing a novel lactone ring at C-13 [1]. The acetyl resonance in the 1H and 13C NMR spectra clearly distinguishes the monoacetate form from the non-acetylated tylophoroside, providing unambiguous spectroscopic markers for identity confirmation [1].

2D NMR Fingerprint
Supporting evidence
Full assignment via COSY, HMBC, ROESY; acetyl signal and vinyl ether at C-3 confirmed
Definitive QC identity verification using NMR fingerprint
Tetrahedron 1991; structural data support compound authentication
structural elucidation 2D NMR spectroscopy steroidal glycoside quality control

High-Confidence Application Scenarios for Acetyltylophoroside Based on Differentiated Evidence


Anti-Allergic Drug Discovery Tool Compound in BDSR Assay Systems

Acetyltylophoroside serves as a well-characterized, moderate-potency control compound (IC50 331 µM) for rabbit basophil-dependent serotonin release screens [1]. Its potency is approximately 2.75-fold greater than dexamethasone (IC50 912 µM) in the same assay, enabling calibration of novel anti-allergic candidates against a steroidal glycoside scaffold that is structurally unrelated to corticosteroids [1].

Non-Classical Na+/K+-ATPase Inhibitor for Mechanistic and SAR Studies

For laboratories exploring Na+/K+-ATPase inhibition outside the ouabain-digoxin pharmacophore space, acetyltylophoroside offers a structurally distinct entry point. Its confirmed enzyme inhibition, coupled with a computer-modeled receptor-interaction mode that diverges from cardiac glycosides [2], makes it suitable for comparative mechanistic investigations and structure-activity relationship (SAR) campaigns.

Seasonal Natural Product Biosynthesis Research and Botanical Sourcing Quality Control

The established seasonal specificity of acetyltylophoroside (rainy-season form) versus tylophoroside (dry-season form) [3][4] enables its use as a reference standard for phytochemical profiling, metabolic pathway studies, and authentication of Tylophora sylvatica-derived extracts. This seasonal differentiation is critical for quality-controlled botanical procurement and extract standardization.

Analytical Reference Standard for Steroidal Glycoside Identity Verification via 2D NMR

The complete 2D NMR spectroscopic assignment—including characteristic acetyl resonances and the vinyl ether linkage—constitutes a definitive identity fingerprint for acetyltylophoroside [5]. Procurement of this compound as an authenticated analytical standard supports unambiguous confirmation of compound identity in natural products research, metabolite identification workflows, and quality control release testing.

Application
Selection Property
Validation Focus
Anti-allergic assay compound screening
BDSR response profile
Benchmark BDSR response against tylogenin and dexamethasone controls
Na+/K+-ATPase enzyme inhibition studies
Non-cardiac glycoside inhibition mechanism
Verify enzyme inhibition potency and structural interaction model
Phytochemical authentication and seasonal profiling
Rainy-season vs. dry-season glycoside identity
Authenticate seasonal harvest identity and glycoside form
Analytical reference standard for steroidal glycoside QC
Complete 2D NMR structural assignment
Confirm NMR spectroscopic match to published 2D assignment
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